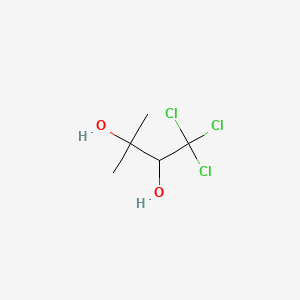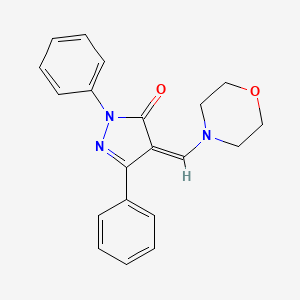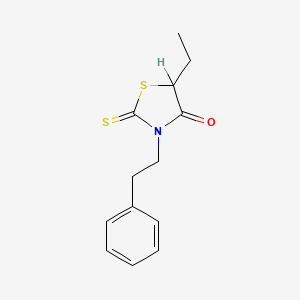
5-Ethyl-3-phenethylrhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-phenethylrhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a rhodanine core with ethyl and phenethyl substituents, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 5-Ethyl-3-phenethylrhodanine typically involves the condensation of ethyl rhodanine with phenethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
5-Ethyl-3-phenethylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research has shown that 5-Ethyl-3-phenethylrhodanine has potential anticancer properties, and it is being investigated for its ability to inhibit tumor growth.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3-phenethylrhodanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of tumor cell growth. Additionally, it can interact with cell membrane receptors, affecting signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
5-Ethyl-3-phenethylrhodanine can be compared with other rhodanine derivatives, such as:
5-Methyl-3-phenethylrhodanine: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyl-3-phenethylrhodanine: Contains a phenyl group in place of the ethyl group.
3-Phenethylrhodanine: Lacks the ethyl substituent.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties. These differences can affect the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
23522-19-2 |
|---|---|
Fórmula molecular |
C13H15NOS2 |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
5-ethyl-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15NOS2/c1-2-11-12(15)14(13(16)17-11)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Clave InChI |
VBGOJAKJSUSSNV-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(C(=S)S1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


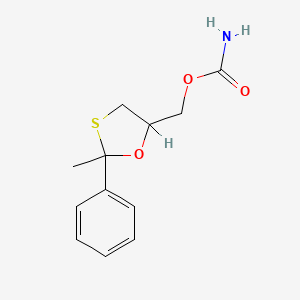
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
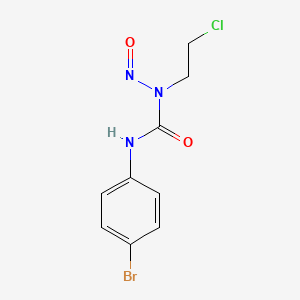

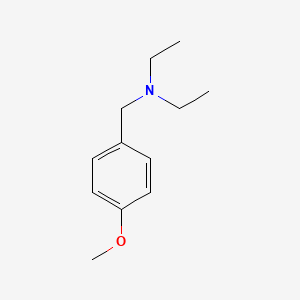
![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)

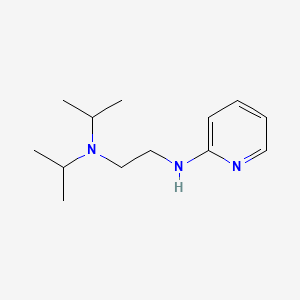
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)


![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
